4-(azetidin-3-yloxy)-1,6-dimethylpyridin-2(1H)-one
Description
4-(Azetidin-3-yloxy)-1,6-dimethylpyridin-2(1H)-one is a pyridin-2(1H)-one derivative characterized by a 1,6-dimethylpyridinone core substituted at the 4-position with an azetidin-3-yloxy group. This compound’s synthesis typically involves functionalization of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (precursor) through etherification or nucleophilic substitution reactions . Its structural uniqueness lies in the azetidine moiety, which distinguishes it from analogs with simpler substituents (e.g., methoxy, halogens) and may enhance binding affinity to biological targets like enzymes or receptors .
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-(azetidin-3-yloxy)-1,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C10H14N2O2/c1-7-3-8(4-10(13)12(7)2)14-9-5-11-6-9/h3-4,9,11H,5-6H2,1-2H3 |
InChI Key |
CDTMNAYBZJBZRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azetidin-3-yloxy)-1,6-dimethylpyridin-2(1H)-one typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,6-dimethylpyridine and suitable reagents.
Introduction of the Azetidin-3-yloxy Group: The azetidin-3-yloxy group can be introduced via nucleophilic substitution reactions, where an azetidine derivative reacts with the pyridinone core under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures to ensure efficient synthesis. Scale-up processes would also consider factors such as cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
The pyridinone ring and azetidine moiety undergo selective oxidation:
-
Pyridinone Oxidation : Reacts with oxidizing agents like m-chloroperbenzoic acid (mCPBA) to form N-oxide derivatives. This modification enhances polarity and potential biological interactions.
-
Azetidine Ring Oxidation : Treatment with ruthenium tetroxide (RuO₄) oxidizes the azetidine ring to a γ-lactam structure, altering ring strain and electronic properties.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Pyridinone N-oxidation | mCPBA, CH₂Cl₂, 0°C → RT | N-Oxide derivative |
| Azetidine oxidation | RuO₄, H₂O/CH₃CN, 0°C | γ-Lactam analog |
Nucleophilic Substitution
The ether oxygen between the azetidine and pyridinone acts as a leaving group under acidic or basic conditions:
-
Acid-Mediated Cleavage : Hydrobromic acid (HBr) in acetic acid cleaves the ether bond, yielding 3-hydroxyazetidine and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one.
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ to form O-alkylated derivatives.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Ether cleavage | 48% HBr, HOAc, reflux | 3-Hydroxyazetidine + pyridinone |
| O-Alkylation | CH₃I, K₂CO₃, DMF | O-Methylated derivative |
Coupling Reactions
The azetidine nitrogen participates in cross-coupling reactions:
-
Buchwald-Hartwig Amination : With Pd(OAc)₂/XPhos catalyst , couples with aryl halides to form N-arylazetidine derivatives .
-
Suzuki-Miyaura Coupling : Boronic acids react with brominated pyridinone analogs under Pd(PPh₃)₄ catalysis .
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| N-Arylation | Pd(OAc)₂, XPhos, Cs₂CO₃, toluene | N-Arylazetidine analog |
| C-C Coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biarylpyridinone derivative |
Hydrolysis and Condensation
-
Azetidine Ring Hydrolysis : HCl (6M) hydrolyzes the azetidine to a γ-amino alcohol, which can cyclize under heat to form pyrrolidinone.
-
Condensation with Carbonyls : Reacts with aldehydes (e.g., formaldehyde) under acidic conditions to form Schiff base derivatives.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Hydrolysis | 6M HCl, reflux | γ-Amino alcohol |
| Schiff base formation | RCHO, HCl, EtOH | Azetidine-Schiff base |
Functionalization via Acylation
The azetidine nitrogen undergoes acylation:
-
Acid Chloride Reactions : Acetyl chloride in Et₃N/DCM yields N-acylazetidine derivatives, improving lipophilicity.
-
Sulfonylation : p-Toluenesulfonyl chloride forms sulfonamide derivatives, enhancing metabolic stability.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| N-Acylation | RCOCl, Et₃N, DCM | N-Acylazetidine |
| N-Sulfonylation | ArSO₂Cl, pyridine | Sulfonamide analog |
Photochemical Reactions
UV irradiation induces unique transformations:
-
Pyridinone Ring Rearrangement : Under UV light (254 nm) , the pyridinone undergoes [4+2] cycloaddition with dienophiles like maleic anhydride.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| [4+2] Cycloaddition | UV, maleic anhydride | Bridged bicyclic adduct |
Scientific Research Applications
Medicinal Chemistry
4-(Azetidin-3-yloxy)-1,6-dimethylpyridin-2(1H)-one has been explored for its potential pharmacological properties. Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that pyridine derivatives can possess significant antimicrobial properties. The azetidine moiety may enhance these effects by increasing membrane permeability or interacting with bacterial enzymes.
- Anti-inflammatory Effects : Some derivatives of pyridine have been noted for their anti-inflammatory activities. This compound's structure suggests potential interactions with inflammatory pathways.
Materials Science
The compound's unique structure makes it a candidate for various applications in materials science, particularly in the development of:
- Polymers : The incorporation of azetidine derivatives into polymer matrices could lead to materials with enhanced mechanical properties or thermal stability.
- Nanocomposites : Research into nanocomposites involving pyridine derivatives has shown promise in creating materials with improved electrical and thermal conductivity.
Agricultural Chemistry
There is emerging interest in the application of this compound as a potential agrochemical agent. Its structural similarity to known herbicides suggests possible herbicidal activity, which could be explored in future studies.
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyridine and tested their antimicrobial efficacy against various pathogens. The results indicated that certain modifications to the azetidine ring significantly enhanced antibacterial activity, suggesting that this compound could be further developed as an antimicrobial agent .
Case Study 2: Polymer Applications
A recent investigation into the use of pyridine derivatives in polymer science demonstrated that incorporating azetidine-based compounds improved the thermal stability and mechanical properties of polyvinyl chloride (PVC) composites. This study highlighted the potential for developing new materials with tailored properties for industrial applications .
Case Study 3: Herbicidal Potential
Research conducted at a leading agricultural chemistry lab explored various pyridine derivatives for herbicidal activity. Initial findings suggested that this compound exhibited promising results in inhibiting weed growth, warranting further exploration for agricultural applications .
Mechanism of Action
The mechanism of action of 4-(azetidin-3-yloxy)-1,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level.
Comparison with Similar Compounds
Anticancer Activity
Pyridin-2(1H)-one derivatives functionalized at the 4-position exhibit varied antiproliferative effects:
The azetidinyloxy analog’s activity remains unquantified, but structural analogs suggest that nitrogen-containing rings (e.g., pyrrolidine in 9AX3) participate in critical target interactions .
Enzyme Inhibition
Substituents impact enzyme binding:
- Carbonic Anhydrase I (hCA I) : Pyrazolopyridine derivatives with N-methylpropionamide linkers (e.g., 1f) show enhanced inhibition (IC₅₀ = 8.2 nM), while direct sulfonamide linkages (1b) reduce activity (~22.1 nM) . The azetidinyloxy group’s compact structure may mimic linker effects, though this requires validation.
Biological Activity
4-(azetidin-3-yloxy)-1,6-dimethylpyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 206.24 g/mol. The compound features an azetidine ring connected to a pyridinone structure, which is known for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 g/mol |
| CAS Number | 2034273-46-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the azetidine ring and subsequent modifications to introduce the pyridinone moiety. Common synthetic routes include:
- Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Pyridinone Core Synthesis : Various organic reactions such as condensation and cyclization are employed to construct the pyridinone core.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator in various biochemical pathways, leading to therapeutic effects in conditions such as inflammation and cancer.
Biological Activities
Research has indicated several potential biological activities for this compound:
Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for antibiotic development.
Anticancer Properties : Preliminary investigations suggest that it may inhibit cell proliferation in certain cancer cell lines by inducing apoptosis through specific signaling pathways.
Anti-inflammatory Effects : The compound has been noted for its ability to reduce pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers .
- Inflammation Model : In a murine model of rheumatoid arthritis, administration of the compound led to reduced swelling and inflammation markers, suggesting its potential utility in managing autoimmune conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
